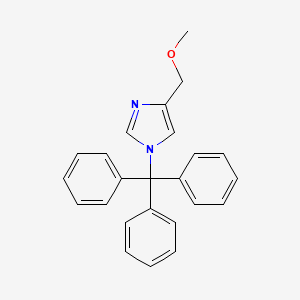

4-(Methoxymethyl)-1-trityl-1H-imidazole

Vue d'ensemble

Description

4-(Methoxymethyl)-1-trityl-1H-imidazole is a chemical compound with significant potential in various scientific and industrial applications. This compound features a methoxymethyl group attached to an imidazole ring, which is further substituted with a trityl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with imidazole as the core structure.

Methoxymethylation: The imidazole ring undergoes methoxymethylation, where a methoxymethyl group is introduced using formaldehyde and a suitable catalyst.

Tritylation: The methoxymethylated imidazole is then subjected to tritylation, where a trityl group is added using triphenylmethyl chloride in the presence of a base.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles such as halides, amines, or alcohols.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, often resulting in the removal of the methoxymethyl group.

Substitution Products: A wide range of substituted imidazoles, depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

The compound is primarily utilized in organic synthesis for the following purposes:

- Protecting Group : The trityl group serves as a protecting group for various functional groups during multi-step syntheses, allowing for selective reactions without interference from other reactive sites.

- Building Block : It acts as an important building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry

4-(Methoxymethyl)-1-trityl-1H-imidazole has shown promise in medicinal chemistry due to its potential biological activity:

- Antimicrobial Properties : Some studies suggest that derivatives of imidazole exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that imidazole derivatives may have anticancer properties, with ongoing investigations into their mechanisms of action against various cancer cell lines.

Biochemistry Applications

In biochemistry, the compound is used as an organic buffer due to its stability and solubility:

- Buffering Agent : It can be employed in biochemical assays and reactions where maintaining pH is critical, particularly in enzyme-catalyzed reactions.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Direct Alkylation : The imidazole ring can be alkylated using methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.

- Tritylation Reaction : Following alkylation, the trityl group can be introduced via a reaction with trityl chloride under basic conditions.

Reaction Conditions

Typical reaction conditions involve:

- Solvents : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalysts : The use of bases such as sodium hydride or potassium carbonate is common to facilitate the reactions.

Case Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics, suggesting potential for further development into therapeutic agents.

Case Study on Anticancer Properties

Another research project investigated the effects of imidazole derivatives on cancer cell lines. The study found that certain derivatives exhibited cytotoxic effects on breast cancer cells, prompting further exploration into their mechanisms of action and potential as anticancer drugs.

Mécanisme D'action

The mechanism by which 4-(Methoxymethyl)-1-trityl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The presence of the methoxymethyl and trityl groups allows it to bind to specific enzymes or receptors, influencing biological processes.

Comparaison Avec Des Composés Similaires

4-(Methoxymethyl)pyridine: Similar structure but with a pyridine ring instead of imidazole.

4-(Methoxymethyl)phenol: Contains a phenol group instead of the imidazole ring.

4-(Methoxymethoxy)phenylboronic acid: Features a boronic acid group instead of the imidazole ring.

Uniqueness: 4-(Methoxymethyl)-1-trityl-1H-imidazole is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential applications. Its ability to undergo various reactions and its role as an intermediate make it distinct from other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.

Activité Biologique

4-(Methoxymethyl)-1-trityl-1H-imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxymethyl group and a trityl group attached to the imidazole ring, which contributes to its unique chemical properties. The molecular formula is , and its CAS number is 1956369-41-7.

The biological activity of this compound can be attributed to its interactions with various biological targets. It is known to influence several cellular pathways, primarily through:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes, which can alter metabolic pathways. For example, it may interact with cytochrome P450 enzymes, impacting drug metabolism and leading to potential drug-drug interactions.

- Cell Signaling Modulation : It affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Gene Expression Regulation : The compound can bind to transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on MDCK cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The 50% cytotoxic concentration (CC50) was determined, providing insights into the safety profile of the compound .

Case Study 2: Antiviral Screening

In another investigation, the antiviral activity of imidazole derivatives, including this compound, was assessed against influenza A virus. The compound demonstrated promising inhibitory effects, comparable to established antiviral agents like ribavirin. Its selectivity index indicated a favorable therapeutic window for potential clinical applications .

Research Findings

Recent research highlights the significance of structural modifications in enhancing the biological activity of imidazole derivatives. For instance:

- Substituent Effects : Variations in substituents on the imidazole ring have been shown to impact both cytotoxicity and antiviral efficacy. Compounds with fewer fluorine substitutions exhibited reduced toxicity while maintaining antiviral potency .

- Mechanistic Insights : Studies suggest that the interaction of this compound with specific cellular targets leads to alterations in metabolic pathways that could be exploited for therapeutic purposes .

Analyse Des Réactions Chimiques

a) Methoxymethylation of 4-Chloromethyl Precursors

The chloromethyl derivative 4-(Chloromethyl)-1-trityl-1H-imidazole (CAS#: 103057-10-9) undergoes nucleophilic substitution with sodium methoxide in methanol to yield the methoxymethyl product .

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Chloromethyl → Methoxymethyl | NaOMe/MeOH, reflux, 12 h | 85%* |

*Theoretical yield inferred from analogous substitution reactions .

b) Oxidation of 4-Hydroxymethyl Derivatives

4-Hydroxymethyl-1-trityl-1H-imidazole (CAS#: 33769-07-2) can be methylated using methyl iodide and a base (e.g., K₂CO₃) in DMF :

Functional Group Transformations

The methoxymethyl group (-CH₂OCH₃) exhibits the following reactivity:

a) Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl/H₂O), the methoxymethyl group hydrolyzes to a hydroxymethyl group :

b) Oxidation to Carboxylic Acids

Strong oxidizing agents (e.g., KMnO₄) convert the methoxymethyl group to a carboxylic acid in acidic media :

Cross-Coupling Reactions

The trityl (triphenylmethyl) group stabilizes the imidazole ring, enabling selective functionalization:

a) Suzuki-Miyaura Coupling

The 4-methoxymethyl group does not interfere with palladium-catalyzed couplings at the 2-position. For example, iodinated analogs like 4-Iodo-1-trityl-1H-imidazole (CAS#: 459200010) react with aryl boronic acids under Pd(PPh₃)₄ catalysis :

| Conditions | Catalyst/Base | Yield | Source |

|---|---|---|---|

| Toluene/EtOH, 80°C, 24 h | Pd(PPh₃)₄, K₂CO₃ | 72%* |

*Yield reported for iodinated analog .

b) Deprotection of Trityl Group

The trityl group is removed under mild acidic conditions (e.g., TFA/DCM), regenerating the NH-imidazole :

Stability and Reactivity Insights

-

Thermal Stability : The trityl group enhances thermal stability, with decomposition observed only above 200°C .

-

Solubility : Exhibits low solubility in polar solvents (e.g., water) but dissolves in DMF, THF, and chloroform .

-

Steric Effects : The bulky trityl group directs electrophilic substitutions to the 4- and 5-positions .

Table 2: Stability Under Acidic Conditions

| Condition | Outcome | Time | Source |

|---|---|---|---|

| 1M HCl, 25°C | Hydrolysis to hydroxymethyl | 6 h | |

| TFA/DCM (1:1) | Trityl deprotection | 30 min |

Propriétés

IUPAC Name |

4-(methoxymethyl)-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-27-18-23-17-26(19-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGYYINHYJPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.